Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate
Overview
Description
Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate typically involves multi-step procedures. One common method starts with the esterification of nicotinic acid to yield an intermediate ester. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the final product .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like 3-chloroperoxybenzoic acid.
Reduction: Reduction of intermediates using agents like sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidizing Agents: 3-chloroperoxybenzoic acid.
Reducing Agents: Sodium and ammonium chloride.
Nucleophiles: Trimethylsilyl cyanide.
Major Products: The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as improved drug delivery systems
Mechanism of Action
The mechanism of action of Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of DNA topoisomerase, thereby preventing DNA replication in cancer cells .
Comparison with Similar Compounds
Pyrimidine Derivatives: Such as imatinib, dasatinib, and nilotinib, which are used in cancer treatment.
Pyridine Derivatives: Including various antimicrobial and anti-inflammatory agents.
Uniqueness: Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate is unique due to its dual pyridine and pyrimidine structure, which allows it to interact with a broader range of biological targets compared to compounds with only one of these rings .
Properties
IUPAC Name |
methyl 5-pyrimidin-2-ylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)9-5-8(6-12-7-9)10-13-3-2-4-14-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCQONYNRJUNKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736157 | |
Record name | Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237518-65-8 | |
Record name | Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.